molecular formula C11H20N2O2 B1442925 (trans-4-Aminocyclohexyl)-4-morpholinylmethanone CAS No. 412291-29-3

(trans-4-Aminocyclohexyl)-4-morpholinylmethanone

Cat. No. B1442925
M. Wt: 212.29 g/mol
InChI Key: XRXGTVZAZLMNSG-UHFFFAOYSA-N
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Description

The compound is a derivative of 4-aminocyclohexanol . Aminocyclohexanol is a type of cyclohexanol, which is a six-membered cyclic compound (cyclohexane) with an alcohol (-OH) group. The “4-amino-” prefix indicates the presence of an amino (-NH2) group on the fourth carbon of the cyclohexane ring .


Synthesis Analysis

The synthesis of 4-aminocyclohexanol isomers has been achieved through a one-pot process involving a keto reductase and an amine transaminase . This process involves the reduction and transamination of a diketone, which can be performed in a one-pot sequential or cascade mode .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-aminocyclohexanol isomers include reduction and transamination . The system is modular and by choosing stereocomplementary amine transaminases, both cis- and trans-4-aminocyclohexanol were synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For 4-aminocyclohexanol, it has a molecular weight of 115.17 g/mol .

Scientific Research Applications

Catalysis and Synthetic Applications

The compound (trans-4-Aminocyclohexyl)-4-morpholinylmethanone, although not directly mentioned, is related to morpholinone and cyclohexanol derivatives that have significant applications in synthetic organic chemistry. For example, N-heterocyclic carbene (NHC)-catalyzed additions to nitrones create morpholinone heterocycles, showcasing their utility in synthesizing γ-hydroxy amino esters with high diastereo- and enantioselectivity (Phillips, Reynolds, & Scheidt, 2008). Similarly, organocatalytic reactions have been employed for the diastereoselective synthesis of spiro[cyclohexane-1,2'-indan]-1',3',4-triones, indicating the versatility of cyclohexanol and morpholinone frameworks in complex molecule synthesis (Ramachary, Anebouselvy, Chowdari, & Barbas, 2004).

Innovative Synthesis Strategies

A four-step synthesis method has been developed for cis-3,5-disubstituted morpholines, highlighting a strategic approach to access morpholine derivatives, which could potentially include (trans-4-Aminocyclohexyl)-4-morpholinylmethanone (Leathen, Rosen, & Wolfe, 2009). This method involves palladium-catalyzed carboamination, demonstrating the critical role of transition metal catalysis in the efficient synthesis of morpholine derivatives.

Application in Medical Research

The synthesis of [11C]HG-10-102-01, a compound structurally related to morpholinylmethanone derivatives, illustrates the application of these compounds in developing potential PET agents for imaging LRRK2 enzyme activity in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017). This research underscores the importance of morpholinylmethanone derivatives in medicinal chemistry, particularly in neurodegenerative disease studies.

Thermodynamic and Solubility Studies

The solubility of 4-(4-Aminophenyl)-3-morpholinone has been extensively studied, providing valuable thermodynamic data that can be applied to understand the solubility behavior of similar compounds, including (trans-4-Aminocyclohexyl)-4-morpholinylmethanone (Yang et al., 2016). This research is critical for the development of pharmaceutical formulations and for optimizing synthetic processes involving these compounds.

Future Directions

The synthesis of 4-aminocyclohexanol isomers has potential applications in the production of pharmaceuticals for the treatment of various diseases . The development of efficient multifunctionalization processes for simple starting materials is an important research field .

properties

IUPAC Name

(4-aminocyclohexyl)-morpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-10-3-1-9(2-4-10)11(14)13-5-7-15-8-6-13/h9-10H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRXGTVZAZLMNSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)N2CCOCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(trans-4-Aminocyclohexyl)-4-morpholinylmethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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